molecular formula C20H13Cl2FN4O2 B11564019 3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide

3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide

Cat. No.: B11564019
M. Wt: 431.2 g/mol
InChI Key: UUGRKSYMSNWUGW-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, fluorophenyl, benzotriazol, and methoxybenzamide groups. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide involves multiple steps. One common method includes the reaction of 3,5-dichloroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with 2H-1,2,3-benzotriazole under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide can be compared with similar compounds like:

The uniqueness of this compound lies in its benzotriazol and methoxybenzamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H13Cl2FN4O2

Molecular Weight

431.2 g/mol

IUPAC Name

3,5-dichloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H13Cl2FN4O2/c1-29-19-15(8-11(21)9-16(19)22)20(28)24-13-4-7-17-18(10-13)26-27(25-17)14-5-2-12(23)3-6-14/h2-10H,1H3,(H,24,28)

InChI Key

UUGRKSYMSNWUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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